molecular formula C9H10 B1671822 Indan CAS No. 496-11-7

Indan

Cat. No.: B1671822
CAS No.: 496-11-7
M. Wt: 118.18 g/mol
InChI Key: PQNFLJBBNBOBRQ-UHFFFAOYSA-N
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Description

Indan, also known as benzocyclopentane, is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. It is notable for its stability and versatility in chemical reactions.

Scientific Research Applications

Indan has a wide range of applications in scientific research:

    Chemistry: this compound is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Some this compound derivatives are used in the development of drugs for treating neurological disorders, such as Alzheimer’s disease.

    Industry: this compound is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Indan, also known as indane or benzocyclopentane, is a chemical structure associated with various biological activities . It is an important feature in several drugs, including anti-inflammatory agents like Sulindac and Clidanac . The primary targets of this compound derivatives are often associated with pain and inflammation pathways, making them potential analgesic and anti-inflammatory agents .

Mode of Action

The mode of action of this compound derivatives involves their interaction with specific targets in the body to exert their therapeutic effects. For instance, some this compound derivatives interact with cyclooxygenase enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, this compound derivatives can reduce the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .

Biochemical Pathways

This compound derivatives can affect various biochemical pathways related to pain and inflammation. For instance, they can inhibit the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain. Additionally, some this compound derivatives may also affect other biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of this compound derivatives involve their absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of these compounds, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The specific ADME properties of this compound derivatives can vary depending on their chemical structure and formulation .

Result of Action

The result of the action of this compound derivatives can be observed at the molecular and cellular levels. By interacting with their targets and affecting biochemical pathways, these compounds can bring about changes in cellular functions. For instance, the inhibition of cyclooxygenase enzymes can lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of orally administered this compound derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods. One common method involves the catalytic hydrogenation of indene, a compound derived from coal tar. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of indane, which is obtained from the distillation of petroleum. This method involves heating indane in the presence of a dehydrogenation catalyst, such as chromium oxide, at elevated temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form indanone and indandione. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to form indane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the benzene ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens, nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products:

    Oxidation: Indanone, indandione.

    Reduction: Indane.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Comparison with Similar Compounds

    Indene: A bicyclic compound with a benzene ring fused to a cyclopentene ring. It is less stable than indan and is often used as a precursor to this compound.

    Indane: A fully saturated bicyclic compound with a benzene ring fused to a cyclopentane ring. It is more stable than indene but less reactive than this compound.

This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10
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DSSTOX Substance ID

DTXSID4052132
Record name 2,3-Dihydro-1H-indene
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Molecular Weight

118.18 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Indan
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CAS No.

496-11-7, 56573-11-6
Record name Indane
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Record name Indan
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Record name Indane (alkane)
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Record name 1H-Indene, 2,3-dihydro-
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Record name 2,3-Dihydro-1H-indene
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Synthesis routes and methods I

Procedure details

2-Chlorobenzoyl chloride (11.8 g) was added dropwise to a stirred mixture of 5-aminoindan (9.0 g), potassium carbonate (9.3 g), ethyl acetate (90 ml) and water (90 ml) under ice-cooling. The mixture was further stirred under ice-cooling for one hour, at the end of which time the organic layer was separated, washed with water, dried (MgSO4) and distilled to remove the solvent. The procedure gave crystals of 5-2-chlorobenzoylamino)indan. The crystals were collected by filtration and recrystallized from isopropyl ether to give colorless needles, m.p. 144°-145° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1-Hydroxybenzotriazole hydrate (0.3 eq.) and N-ethyl-diisopropylamine (4 eq.) were added to a solution of (G) (1.5 eq.) in methylene chloride. The reaction mixture was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.5 eq.) was then added. The mixture was stirred at this temperature for 15 min, before the amine (1 eq.) was finally added. The reaction mixture was then stirred at room temperature overnight. For working up, the reaction mixture was washed 3× with 0.5 M KOH solution and the organic phase was dried over MgSO4, filtered and concentrated. The crude product was either purified by column chromatography (silica; methylene chloride/methanol or aluminium oxide; methylene chloride/methanol) or recrystallized from methylene chloride to obtain the product (H) in a pure form.
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Synthesis routes and methods IV

Procedure details

General working instructions 4 (GWI-4): O-(7-Azabenzotriazol-1-yl)N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.1 eq.) and N-ethyl-diisopropylamine (2.5 eq.) were added to a solution of the corresponding carboxylic acid (1 eq.) in tetrahydrofuran at 0° C. and the reaction mixture was stirred at room temperature for 0.5 h. The corresponding amine (1 eq.) was then added and the mixture was stirred at room temperature overnight. For working up, the reaction mixture was diluted with ethyl acetate and washed with sat. NaHCO3 solution, NH4Cl solution, dist. water and sat. NaCl solution. The combined organic phases were dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (silica; ethyl acetate/ethanol/ammonia (25% aq.) in order to obtain the product (H) in a pure form.
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carboxylic acid
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Synthesis routes and methods V

Procedure details

Methyl magnesium bromide (3M solution in diethyl ether, 22.2 mL, 66.6 mmol) was added slowly to a solution of 4-methyl-4-phenyl-pentan-2-one (Compound 40, 7.8 g, 44.3 mmol) in 50 mL of tetrahydrofuran (THF) at 0° C. After stirring and warming to room temperature for 2 h, the mixture was quenched with water at 0° C., extracted with ethyl acetate (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure to give a light yellow oil. The crude oil was then added slowly to 80% concentrated sulfuric acid at 0° C. and the resulting brown mixture was stirred at 0° C. for 1 h. The mixture was then slowly diluted with ice water, extracted with pentane (3×15 mL) and washed with brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the residue afforded indan the title compound (3.3 g, 43% yield) as a colorless oil:
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43%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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